N-[(furan-2-yl)methyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide
Description
N-[(furan-2-yl)methyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a thieno[3,2-c]pyridine ring, and an acetamide group
Properties
Molecular Formula |
C14H16N2O2S |
|---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C14H16N2O2S/c17-14(15-8-12-2-1-6-18-12)10-16-5-3-13-11(9-16)4-7-19-13/h1-2,4,6-7H,3,5,8-10H2,(H,15,17) |
InChI Key |
ORFSWFHFCWZGEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide typically involves multiple steps:
Thioamide Formation: The carboxamide is treated with diphosphorus pentasulfide in anhydrous toluene under reflux to yield the corresponding thioamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide in an alkaline medium.
Electrophilic Substitution Reagents: Nitrating agents, brominating agents, formaldehyde, and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents.
Materials Science: Its heterocyclic nature may lend itself to applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action for N-[(furan-2-yl)methyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide is not well-documented. its structure suggests that it may interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions could influence biological pathways and molecular targets, making it a potential candidate for further pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)pyridin-2-amine: This compound shares the furan and pyridine rings but lacks the thieno[3,2-c]pyridine ring.
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: This compound is similar in that it contains a furan ring and a thiazole ring, but it differs in the specific arrangement of these rings.
Uniqueness
N-[(furan-2-yl)methyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide is unique due to its combination of a furan ring, a thieno[3,2-c]pyridine ring, and an acetamide group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
